

In-Depth Technical Guide: 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-5-fluorobenzonitrile*

Cat. No.: *B1333829*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthetic utility, and handling of **3-Bromo-5-fluorobenzonitrile**, a key building block in modern medicinal chemistry and materials science.

Core Compound Properties

3-Bromo-5-fluorobenzonitrile (CAS No. 179898-34-1) is a halogenated aromatic nitrile widely utilized as a versatile intermediate in organic synthesis.^{[1][2][3]} Its structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for constructing complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.^[4] The nitrile group itself is a versatile functional handle that can be converted into amines, carboxylic acids, or amides.

Quantitative Data Summary

The key physicochemical properties of **3-Bromo-5-fluorobenzonitrile** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	200.01 g/mol	[2] [3]
Molecular Formula	C ₇ H ₃ BrFN	[2] [3]
CAS Number	179898-34-1	[2]
Physical State	Solid	
Melting Point	43 °C	[3]
Boiling Point	218.7±20.0 °C (Predicted)	[3]
Density	1.69±0.1 g/cm ³ (Predicted)	[3]
XLogP3	2.4	[2] [3]
Topological Polar Surface Area (TPSA)	23.8 Å ²	[2]

Synthetic Applications and Experimental Protocols

The primary application of **3-Bromo-5-fluorobenzonitrile** in research and development is as a scaffold in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental for the formation of new carbon-carbon bonds.

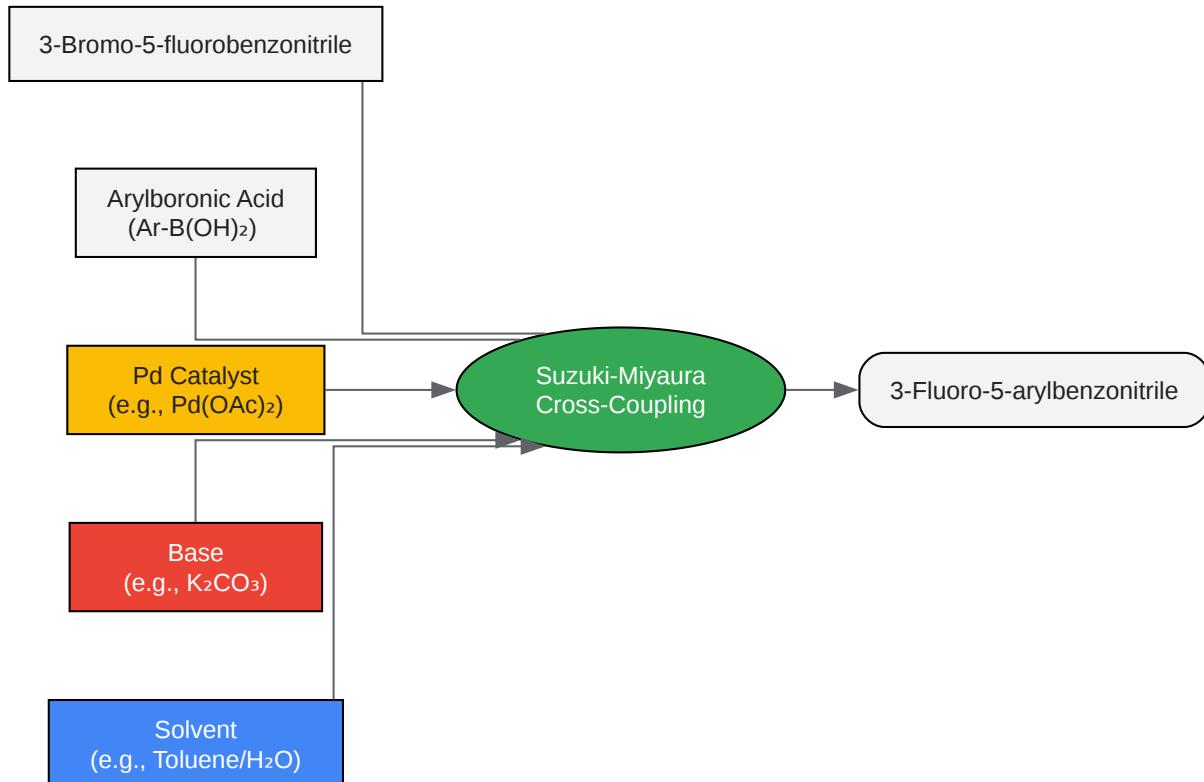
Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, a common application for this compound, to form a substituted biphenyl derivative.

Objective: To synthesize 3-fluoro-5-(aryl)benzonitrile from **3-Bromo-5-fluorobenzonitrile** and an arylboronic acid.

Materials:

- **3-Bromo-5-fluorobenzonitrile**


- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ or Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- A phosphine ligand (e.g., Triphenylphosphine (PPh_3) or a more specialized ligand if needed)
- A base, such as Potassium Carbonate (K_2CO_3) or Potassium Phosphate (K_3PO_4)
- Anhydrous solvent system (e.g., a mixture of Toluene and Water, or Dioxane and Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-Bromo-5-fluorobenzonitrile** (1.0 equivalent).
- Addition of Reagents: Add the arylboronic acid (1.2-1.5 equivalents) and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (if not using a pre-formed complex). Then, add the degassed solvent system via syringe.
- Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of synthetic transformations. Below is a representation of the Suzuki-Miyaura coupling reaction workflow described in the protocol.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling workflow.

Safety and Handling

3-Bromo-5-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.^[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.[\[5\]](#) Store the compound in a cool, dry place away from incompatible materials.

This technical guide provides foundational information for professionals working with **3-Bromo-5-fluorobenzonitrile**. For specific applications, further consultation of peer-reviewed literature and safety data sheets is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 5. 3-Bromo-5-fluorobenzonitrile, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-5-fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333829#3-bromo-5-fluorobenzonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com